Tamoxifen aziridine

Estrogen Receptor Covalent Labeling Affinity Probe

Tamoxifen aziridine (TAz) is a structural analog of the antiestrogen tamoxifen in which the dimethylamino group is replaced by an electrophilic aziridine moiety, enabling covalent attachment to nucleophilic residues within the estrogen receptor (ER) ligand-binding pocket. This functional modification transforms a reversible antiestrogen into an irreversible affinity label that has proven essential for ER structure–function studies, receptor half-life determination, and the detection of ER isoforms in breast cancer specimens.

Molecular Formula C26H27NO
Molecular Weight 369.5 g/mol
CAS No. 79642-44-7
Cat. No. B1231956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen aziridine
CAS79642-44-7
Synonymstamoxifen aziridine
Molecular FormulaC26H27NO
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CC3)C4=CC=CC=C4
InChIInChI=1S/C26H27NO/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)28-20-19-27-17-18-27/h3-16H,2,17-20H2,1H3/b26-25-
InChIKeyHODDDQIAUQRFRB-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamoxifen Aziridine (CAS 79642-44-7): An Irreversible Affinity Probe for Estrogen Receptor Research and Beyond


Tamoxifen aziridine (TAz) is a structural analog of the antiestrogen tamoxifen in which the dimethylamino group is replaced by an electrophilic aziridine moiety, enabling covalent attachment to nucleophilic residues within the estrogen receptor (ER) ligand-binding pocket [1]. This functional modification transforms a reversible antiestrogen into an irreversible affinity label that has proven essential for ER structure–function studies, receptor half-life determination, and the detection of ER isoforms in breast cancer specimens [2]. Unlike its parent compound tamoxifen, which binds reversibly to ER with moderate affinity, TAz forms a stable covalent adduct that withstands denaturing electrophoresis, detergents, and organic solvents, making it uniquely suited for downstream analytical workflows that demand irreversible target engagement [1].

Why Tamoxifen Aziridine Cannot Be Replaced by Reversible Antiestrogens or Other Aziridine-Based Affinity Labels


Procurement decisions for ER affinity probes face a critical distinction: reversible ligands such as tamoxifen or 4-hydroxytamoxifen dissociate from the receptor during DNA-binding studies and fail to survive denaturing SDS-PAGE, precluding their use in direct receptor visualization or variant analysis [1]. Conversely, alternative covalent probes—including desmethylnafoxidine aziridine (higher apparent competitive binding but comparable efficiency) and 11β-chloromethylestradiol (lacks estrogen-specific covalent binding)—exhibit different selectivity profiles that limit their interchangeability with tamoxifen aziridine in established protocols [2][3]. Additionally, ketononestrol aziridine functions as an estrogenic agonist label, whereas TAz provides antiestrogen-characterized receptor complexes, a distinction critical for experiments requiring antagonist-occupied ER conformations [4]. Substitution without empirical validation therefore risks compromised target engagement, altered complex stoichiometry, and incompatibility with validated electrophoretic detection methods.

Quantitative Differentiation Evidence: Tamoxifen Aziridine vs. Reversible Antiestrogens and Alternative Covalent Probes


Irreversible Covalent ER Engagement: TAz vs. Tamoxifen and 4-Hydroxytamoxifen

Tamoxifen aziridine (TAz) covalently labels the estrogen receptor, whereas tamoxifen and its active metabolite 4-hydroxytamoxifen bind reversibly [1]. The covalent adduct withstands hot solvents, detergents, and organic acids, and can be analyzed directly by SDS-PAGE where it migrates as a major Mr 63,000–66,000 species, properties unattainable with reversibly binding ligands [2]. In MCF-7 cells, TAz labels the same number of receptors as estradiol labels reversibly, confirming quantitative covalent capture [3]. Furthermore, TAz-ER complexes bound to estrogen response element (ERE) DNA retain all bound ligand (Kd = 0.27 nM for TAz-ER–ERE interaction), whereas one molecule of 4-OHT ligand dissociates from the 4-OHT-ER dimer upon ERE binding, reducing the effective binding stoichiometry [4].

Estrogen Receptor Covalent Labeling Affinity Probe

Discrimination Against Antiestrogen-Binding Sites (AEBS): TAz vs. Tamoxifen

Tamoxifen binds with high affinity to both the ER and distinct microsomal antiestrogen-binding sites (AEBS) that are not competed by estradiol, complicating data interpretation [1]. In direct comparative studies using MCF-7 cells, tamoxifen aziridine exhibits only 8% of tamoxifen's affinity for AEBS, and critically, TAz reacts reversibly—rather than covalently—with these non-receptor sites, meaning that covalent attachment is effectively restricted to the estrogen receptor [1]. This differential reactivity provides an intrinsic selectivity filter that is absent in the parent compound.

Selectivity Antiestrogen-Binding Site Off-Target

Covalent Attachment to Cysteine 530: TAz vs. Ketononestrol Aziridine

Radiosequence analysis of MCF-7 ER covalently labeled with either [3H]tamoxifen aziridine (antiestrogen) or [3H]ketononestrol aziridine (estrogen agonist) identified cysteine 530 as the primary covalent attachment site for both ligands, confirming that TAz targets the same residue in the hormone-binding domain as an estrogenic affinity probe [1]. However, functional divergence is critical: KNA-ER complexes activate transcription, whereas TAz-ER complexes inhibit E2-stimulated transcription, demonstrating that the same covalent attachment site yields opposite biological outcomes depending on the ligand pharmacophore [2][3]. In C530A and C530S mutants, both ligands retain labeling capability through alternative cysteines (e.g., C381), but the transcriptional effectiveness of the covalently attached ligands is altered in these mutants [3].

Binding Site Mapping Cysteine 530 Ligand Discrimination

Biological Potency Parity with Tamoxifen In Vivo Despite Covalent Modification

A direct comparative study assessed tamoxifen aziridine (TA) and tamoxifen (Tam) across multiple in vitro and in vivo endpoints including DMBA-induced mammary tumor regression in mature rats, uterine growth in immature rats, and MCF-7 cell proliferation [1]. Both TA and Tam administered via Alzet minipumps (25 or 200 μg/rat/day) produced marked tumor regression and/or disappearance of most DMBA-induced mammary tumors. Tam was slightly more potent than TA in evoking tumor regression and suppressing uterine weights. In MCF-7 cells, both compounds suppressed cell proliferation and inhibited estradiol-stimulated plasminogen activator activity with comparable effectiveness [1]. The critical finding is that covalent receptor attachment does not substantially alter the antiestrogenic character or potency of the ligand–receptor complex, confirming that TA retains the biological profile expected of an antiestrogen [2].

DMBA Tumor Model In Vivo Antiestrogen Pharmacology

Alternative Target Utility: TAz as a Covalent Probe for P-Glycoprotein

Beyond the estrogen receptor, tamoxifen aziridine has been demonstrated to covalently and specifically bind P-glycoprotein (P-gp) in multidrug-resistant cells [1]. Tamoxifen, N-desmethyltamoxifen, and 4-hydroxytamoxifen all inhibit [3H]TAz binding to P-gp with the rank order 4-hydroxytamoxifen > tamoxifen > N-desmethyltamoxifen, indicating that the TAz binding site overlaps with the recognition sites for these reversibly binding modulators [1]. Notably, in head-to-head affinity labeling comparisons with 11β-chloromethylestradiol using calf uterine ER, only [3H]tamoxifen aziridine demonstrated estrogen-specific covalent binding, whereas 11β-chloromethylestradiol formed highly stable but non-covalent receptor complexes (Kd = 2.8 × 10⁻¹⁰ M) [2]. This dual-target covalent labeling capability—specific for ER and P-gp—distinguishes TAz from both reversible antiestrogens and alternative covalent probes.

P-Glycoprotein Multidrug Resistance Covalent Probe

High-Sensitivity ER Isoform Detection by SDS-PAGE and Autoradiography

Tamoxifen aziridine-based covalent labeling enables the detection of ER isoforms via SDS-PAGE and autoradiography, a capability fundamentally inaccessible to reversibly binding ligands that dissociate during electrophoresis [1]. Studies using [3H]TAZ to label human breast cancer cytosols have revealed a characteristic multiband ER pattern (native 66 kDa form, plus 50, 43, 35, and 28 kDa species) recognized by anti-ER monoclonal antibodies, with the 43 kDa peptide emerging as a potential marker of biologically aggressive breast tumors [2]. The iodinated analog [125I]TAZ achieves high potency at less than 1 nM concentration, enabling ER band detection after only 1–4 days of autoradiographic exposure with a relative binding affinity of 35 (estradiol = 100) [3]. By contrast, reversible ligands such as [3H]estradiol or [3H]4-hydroxytamoxifen cannot be used for direct in-gel ER detection because they dissociate from the receptor under denaturing conditions, precluding isoform visualization entirely [1].

ER Isoforms SDS-PAGE Breast Cancer

Validated Application Scenarios for Tamoxifen Aziridine in Research and Procurement


ER Half-Life and Turnover Studies in Breast Cancer Cells

TAz enables precise measurement of ER protein half-life through covalent pulse-labeling of the existing receptor pool in intact MCF-7 cells, followed by chase with excess estradiol. The irreversible attachment ensures that the labeled receptor population can be tracked over time without confounding ligand dissociation. In [3H]TAz-labeled MCF-7 cells, the nuclear ER disappears with a t₁/₂ of approximately 4 hours under estradiol chase, and the fading of labeled receptor is extremely slow (≈10% loss after 6 hours) in the absence of hormone [1][2]. This application is uniquely served by covalent antiestrogen probes and cannot be performed with reversible ligands that dissociate during the chase period.

SDS-PAGE-Based ER Isoform Profiling in Breast Tumor Biopsies

TAz's covalent ER attachment permits direct SDS-PAGE and autoradiographic analysis of ER isoform patterns in clinical breast cancer specimens. The characteristic multiband pattern (66, 50, 43, 35, and 28 kDa) provides information on ER polymorphism that is undetectable by standard ligand-binding assays. The 43 kDa peptide, in particular, has been inversely correlated with ER levels and may serve as a marker for biologically aggressive tumors [1]. The iodinated analog [125I]TAZ further accelerates this workflow with detection at sub-nanomolar concentrations (<1 nM) and reduced exposure times (1–4 days) [2].

ERE-Binding Studies Requiring Defined Receptor–Ligand Stoichiometry

When studying ER interaction with estrogen response element DNA under equilibrium conditions, TAz-ER complexes provide the critical advantage of defined 1:1 dimeric receptor-to-ERE stoichiometry with complete ligand retention [1]. This contrasts with 4-OHT-ER, where one 4-OHT molecule dissociates per ER dimer during DNA binding, creating a heterogeneous population of liganded and unliganded receptor species at the ERE. Experiments requiring homogeneous, fully liganded ER complexes at DNA—such as quantitative EMSA or structural studies—should therefore specify TAz over 4-OHT or tamoxifen.

P-Glycoprotein Target Engagement and Multidrug Resistance Research

TAz extends its utility beyond the estrogen receptor to the covalent labeling of P-glycoprotein in multidrug-resistant cancer cell lines, providing a tool for direct P-gp binding site analysis [1]. Tamoxifen metabolites compete for [3H]TAz binding with a defined rank order (4-OHT > tamoxifen > N-desmethyltamoxifen), enabling competitive displacement assays to characterize modulator binding sites. This dual ER/P-gp targeting profile makes TAz uniquely suited for laboratories studying the intersection of endocrine therapy resistance and drug efflux mechanisms.

Quote Request

Request a Quote for Tamoxifen aziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.